molecular formula C22H16N2O B5717918 4-phenoxy-2,6-diphenylpyrimidine

4-phenoxy-2,6-diphenylpyrimidine

Cat. No. B5717918
M. Wt: 324.4 g/mol
InChI Key: JRSBHHYFFJHVFE-UHFFFAOYSA-N
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Description

4-phenoxy-2,6-diphenylpyrimidine is a chemical compound with the molecular formula C22H16N2O . It is a pyrimidine derivative, which is a class of heterocycles that are widely used in the design of new biologically active compounds and medicines . Pyrimidines with aromatic substituents and extended unsaturated side chains have been shown to be promising for the preparation of organic luminophores, electroluminescent materials, fluorescent chemosensors, and biomarkers .


Synthesis Analysis

The synthesis of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine, a related compound, was achieved by the reaction of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one with benzamidine . This compound was involved in a number of transformations at the amino group, which afforded various derivatives . Another synthesis method involves the use of aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 4-phenoxy-2,6-diphenylpyrimidine consists of a pyrimidine ring with phenyl groups at the 2 and 6 positions and a phenoxy group at the 4 position . The structure is aromatic, contributing to its stability .


Chemical Reactions Analysis

4-(4-Aminophenyl)-2,6-diphenylpyrimidine, a derivative of 4-phenoxy-2,6-diphenylpyrimidine, was involved in a number of transformations at the amino group . These transformations included acetylation at the amino group on heating in boiling acetic anhydride to give N-acetyl derivative .

Mechanism of Action

Future Directions

A class of 4-phenoxy-pyridine/pyrimidine derivatives were designed, synthesized, and evaluated as potent dual VEGFR-2/c-Met inhibitors . This suggests potential future directions for the development of 4-phenoxy-2,6-diphenylpyrimidine as a biologically active compound. Additionally, phenanthroimidazole–azine derivatives bearing various kinds of azine acceptors, including 2,6-diphenylpyrimidine, have been developed and show promise for applications in displays and lighting .

properties

IUPAC Name

4-phenoxy-2,6-diphenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c1-4-10-17(11-5-1)20-16-21(25-19-14-8-3-9-15-19)24-22(23-20)18-12-6-2-7-13-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSBHHYFFJHVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenoxy-2,6-diphenyl-pyrimidine

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